2-((Z)-2-((Z)-benzylidenehydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid
Description
The compound 2-((Z)-2-((Z)-benzylidenehydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid is a thiazolidinone derivative characterized by a unique combination of functional groups:
- A benzylidenehydrazono moiety at position 2 (Z-configuration).
- A 4-hydroxyphenyl substituent at position 2.
- An acetic acid group at position 3.
- A 4-oxothiazolidin core with conjugated double bonds .
This compound is synthesized via condensation of 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and an oxo-compound under reflux in a DMF-acetic acid mixture .
Properties
IUPAC Name |
2-[(2Z)-2-[(Z)-benzylidenehydrazinylidene]-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-14-8-6-13(7-9-14)21-17(25)15(10-16(23)24)26-18(21)20-19-11-12-4-2-1-3-5-12/h1-9,11,15,22H,10H2,(H,23,24)/b19-11-,20-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXSHIOAVVLRMG-VTGDJEONSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=C2N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\N=C/2\N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Z)-2-((Z)-benzylidenehydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with an α-halo acid under basic conditions.
Introduction of the Benzylidenehydrazono Group: This step involves the condensation of the thiazolidine derivative with benzaldehyde in the presence of a hydrazine derivative.
Hydroxyphenyl Substitution:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Cyclization Reactions
The hydrazone moiety (–N=N–) and thiazolidinone ring enable intramolecular cyclization under acidic or thermal conditions. For example:
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Formation of fused heterocycles : Reaction with dimethyl acetylenedicarboxylate (DMAD) in methanol under reflux yields cyclized products via thia-Michael addition and subsequent ring closure ( ).
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Knoevenagel condensation : The active methylene group adjacent to the thiazolidinone carbonyl participates in condensations with aromatic aldehydes, forming 5-arylidene derivatives ( ).
Nucleophilic Additions
The electron-deficient hydrazone and thiazolidinone carbonyl groups are susceptible to nucleophilic attacks:
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Thiol addition : The sulfur atom in thioglycolic acid adds to the hydrazone’s α,β-unsaturated system, forming thiazolidine derivatives (e.g., analogs with antifungal activity) ( ).
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Amine reactions : Primary amines react with the acetic acid side chain to form amide derivatives, as seen in structurally related thiazolidinones ( ).
Metal Complexation
The hydrazone ligand exhibits polydentate coordination capabilities:
| Metal Ion | Coordination Sites | Application |
|---|---|---|
| Cu(II) | Hydrazone N, phenolic O | Antimicrobial agents ( ) |
| Zn(II) | Thiazolidinone S, carbonyl O | Catalyst in synthesis ( ) |
Such complexes are characterized by shifts in IR carbonyl stretches (1,690–1,580 cm⁻¹) and UV-Vis absorption bands ().
Acid-Base Reactions
The phenolic (–OH) and carboxylic acid (–COOH) groups participate in pH-dependent transformations:
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Deprotonation : At alkaline pH, the phenolic hydroxyl forms a phenoxide ion, enhancing solubility and reactivity toward electrophiles ( ).
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Esterification : The acetic acid group reacts with alcohols (e.g., methanol) under acidic catalysis to yield methyl esters, as demonstrated in related thiazolidinones ( ).
Comparative Reactivity of Structural Analogs
Key differences in reactivity between the target compound and analogs are summarized below:
Documented Synthetic Pathways
Key steps in the compound’s synthesis include:
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Thiosemicarbazone formation : Condensation of 4-(4-chlorophenyl)-3-thiosemicarbazide with aldehydes ( ).
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Thiazolidinone cyclization : Reaction with thioglycolic acid in DMF/ZnCl₂, forming the thiazolidinone core ( ).
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Side-chain functionalization : Esterification or oxidation of the acetic acid group ( ).
Stability and Degradation
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolidine derivatives and their potential as ligands in coordination chemistry.
Biology
Biologically, 2-((Z)-2-((Z)-benzylidenehydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly its role in modulating enzyme activity and signaling pathways. It may serve as a lead compound for the development of new pharmaceuticals.
Industry
Industrially, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which 2-((Z)-2-((Z)-benzylidenehydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid exerts its effects involves several pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
Signal Transduction: It may interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and differentiation.
DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Yield : The presence of electron-donating groups (e.g., methoxy, benzyloxy) correlates with higher yields (73% in ) compared to bulky or electron-withdrawing groups (24% yield for phenylethoxy substituent) .
Role of Hydrazono Linkage: The (Z)-benzylidenehydrazono group in the target compound introduces rigidity to the structure, which may influence binding affinity in biological systems .
Physicochemical Properties
Key Insights :
- The 4-hydroxyphenyl group in the target compound increases hydrogen bond donors (2 vs.
- Higher XLogP3 values (e.g., 4.9 in ) indicate greater lipophilicity for compounds with aromatic/alkyl substituents, whereas the target compound’s hydroxyl group reduces lipophilicity (~3.5), favoring aqueous solubility .
Biological Activity
The compound 2-((Z)-2-((Z)-benzylidenehydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid is a thiazolidine derivative that has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves the condensation of benzaldehyde derivatives with hydrazones and thiazolidinone derivatives, often utilizing catalytic methods for efficiency. The synthesis pathways can vary, but they generally include steps such as cyclocondensation and subsequent modifications to introduce functional groups that enhance biological activity .
Antioxidant Activity
Recent studies have demonstrated that thiazolidine derivatives exhibit significant antioxidant properties. The compound under discussion has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. In vitro tests indicate that it possesses notable antibacterial effects, particularly against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against Candida species. The mode of action is believed to involve interference with fungal cell wall synthesis and function, making it a potential candidate for treating fungal infections .
Enzyme Inhibition
One of the significant biological activities of this compound is its ability to inhibit key enzymes involved in metabolic pathways. For example, it has been reported to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. The inhibition potency was found to be comparable to established inhibitors like epalrestat, suggesting potential applications in diabetes management .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features. Modifications in the hydrazone moiety or the thiazolidine ring can significantly influence its biological effectiveness. For instance:
| Structural Modification | Biological Activity Impact |
|---|---|
| Substituents on the benzylidene group | Enhanced antimicrobial activity |
| Variations in the thiazolidine ring | Altered enzyme inhibition potency |
This relationship underscores the importance of chemical structure in determining biological outcomes and guides future design efforts for more potent derivatives .
Case Studies and Research Findings
- Aldose Reductase Inhibition : A study highlighted the compound's ability to inhibit ALR2 with an IC50 value indicating high potency, suggesting its potential use in managing diabetic neuropathy .
- Antifungal Efficacy : Another investigation reported that derivatives similar to this compound exhibited significant antifungal activity against Candida albicans, with alterations in substituents leading to variations in effectiveness .
- In Vivo Studies : Preliminary animal studies have indicated that administration of this compound resulted in reduced blood glucose levels and improved metabolic profiles, further supporting its therapeutic potential in diabetes management .
Q & A
Q. What are the established synthesis protocols for this compound?
The compound is synthesized via condensation of thiosemicarbazide derivatives with benzaldehyde analogs. A standard method involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, and sodium acetate in a DMF/acetic acid mixture (5:10 v/v) for 2 hours, followed by recrystallization . Alternative routes employ benzaldehyde derivatives under acidic (e.g., acetic acid) or basic conditions (e.g., piperidine) to facilitate benzylidene formation .
Q. Which analytical techniques are critical for structural characterization?
Key methods include:
Q. What biological activities have been reported for this compound?
Preliminary studies highlight antidiabetic and anti-inflammatory potential due to structural similarities to thiazolidinone derivatives. For example, the thiazolidinone core interacts with peroxisome proliferator-activated receptors (PPAR-γ), a target for insulin sensitization . Fluorinated analogs show enhanced lipophilicity, improving membrane permeability .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized?
Key parameters include:
- Solvent systems : DMF/acetic acid improves solubility of intermediates, while ethanol enhances recrystallization efficiency .
- Catalyst selection : Piperidine accelerates Schiff base formation, reducing reaction time .
- Temperature control : Reflux at 80–100°C prevents side reactions (e.g., hydrolysis). Monitor progress via TLC and confirm purity with HPLC-MS .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from structural variations (e.g., substituent positioning). To address this:
- Perform comparative bioassays using standardized protocols (e.g., IC₅₀ measurements against PPAR-γ).
- Conduct molecular docking to evaluate binding affinity differences caused by fluorinated vs. methoxy groups .
- Validate results across multiple cell lines (e.g., HepG2 for antidiabetic activity, RAW 264.7 for anti-inflammatory effects) .
Q. Which chemical reactions are feasible for functionalizing the thiazolidinone core?
The compound undergoes:
- Reduction : Sodium borohydride reduces the hydrazone bond, altering bioactivity .
- Substitution : Alkyl halides react at the thiazolidinone sulfur, enabling derivatization .
- Oxidation : Hydrogen peroxide modifies the 4-oxo group, impacting electronic properties .
Q. How can environmental impacts of this compound be assessed?
Follow frameworks like INCHEMBIOL (Environmental-Chemical-Biological Interactions):
- Fate studies : Measure biodegradability (OECD 301 test) and photostability (UV-Vis spectroscopy).
- Ecotoxicology : Use Daphnia magna acute toxicity assays and algal growth inhibition tests .
Q. What advanced techniques validate molecular stability under physiological conditions?
- Thermogravimetric analysis (TGA) : Determines thermal degradation thresholds.
- pH-dependent stability assays : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
- Light-exposure studies : Assess photodegradation kinetics using simulated solar radiation .
Methodological Considerations
- Data Reproducibility : Document solvent batch numbers (e.g., DMF purity >99.9%) and humidity levels during synthesis .
- Contradiction Mitigation : Use high-resolution mass spectrometry (HR-MS) to confirm molecular formulas and rule out impurities .
- Ethical Compliance : Adhere to OECD guidelines for animal/human cell-based assays, ensuring institutional review board approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
